molecular formula C14H12N2O3S B14116055 (E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime

(E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime

Cat. No.: B14116055
M. Wt: 288.32 g/mol
InChI Key: GLQPVPOASIGPKW-DHDCSXOGSA-N
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Description

(E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime is an organic compound characterized by the presence of a nitro group, a thioether linkage, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime typically involves the reaction of 3-nitro-4-(p-tolylthio)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate aldoxime, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve the use of catalysts to improve reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxime group under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

(E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde oxime: Lacks the thioether linkage, making it less hydrophobic.

    4-(p-Tolylthio)benzaldehyde oxime: Lacks the nitro group, reducing its redox activity.

    3-Nitro-4-(p-tolylthio)benzaldehyde: Lacks the oxime group, affecting its ability to form metal complexes.

Uniqueness: (E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

(NZ)-N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3/b15-9-

InChI Key

GLQPVPOASIGPKW-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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